7,8-Dimethoxyisoquinoline
Overview
Description
7,8-Dimethoxyisoquinoline is a chemical compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 g/mol . The compound is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-7H,1-2H3
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 189.21 g/mol . It is a liquid at room temperature . The exact melting point, boiling point, density, and refractive index are not specified in the available resources .Scientific Research Applications
Fibrinolytic Action
Research conducted by Markwardt et al. (1973) examined derivatives of bis-6,7-dimethoxyisoquinoline for their effect on the fibrinolytic system both in vitro and in vivo. They found these derivatives to be effective only in vivo, with increased fibrinolytic activity observed in the euglobulin fraction and in diluted rat blood. This suggests potential applications in the activation of fibrinolysis, potentially aiding in the treatment of blood clots (Markwardt, Klöcking, Hauptmann, & Faust, 1973).
Synthesis of Novel Alkaloidal Systems
Nagarajan et al. (1994) explored the condensation of 3,4-dihydro-6,7-dimethoxyisoquinoline with various compounds, leading to the formation of new potential alkaloidal systems. This synthesis could be significant in the discovery and development of new medicinal compounds (Nagarajan, Rodrigues, Nethaji, Vöhler, & Philipsborn, 1994).
Anticonvulsant Effects
Gitto et al. (2010) synthesized a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, demonstrating significant anticonvulsant activity in animal models. This study provides insights into the therapeutic potential of these compounds in treating epilepsy (Gitto, De Luca, Ferro, Agnello, Russo, De Sarro, & Chimirri, 2010).
Alpha-1-Adrenoceptor Antagonism
Bordner et al. (1988) investigated 1,3-diamino-6,7-dimethoxyisoquinolines for their potential as alpha-1-adrenoceptor antagonists, which could have implications in managing hypertension. However, their research indicated that these compounds were not effective antihypertensive agents, suggesting the need for further structural modifications to enhance their efficacy (Bordner, Campbell, Palmer, & Tute, 1988).
Hypotensive Properties
Wright and Halliday (1974) synthesized 4-amino-6,7-dimethoxyisoquinoline hydrochloride and observed its hypotensive effects in normotensive and renal hypertensive dogs. This finding suggests its potential utility in developing new antihypertensive medications (Wright & Halliday, 1974).
Sigma-2 Receptor Probe
Xu et al. (2005) developed novel benzamide analogues, including N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1), which exhibited high affinity for sigma-2 receptors. These compounds could be useful in studying sigma-2 receptors in vitro, potentially contributing to the understanding of their role in various physiological and pathological processes (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).
Antiproliferative Action in Hepatic Carcinoma Cells
Kumar et al. (2016) studied the antiproliferative effects of an isolated compound (M1) from Mucuna pruriens seeds, which contained 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, on human hepatic carcinoma cell lines. Their findings indicated the potential of M1 in the treatment of hepatic cancer, showcasing the therapeutic applications of such compounds in oncology (Kumar, Rawat, Keshari, Singh, Maity, De, Samanta, & Saha, 2016).
Synthesis and Antitumor Activity
Cho et al. (1997, 1998) synthesized a range of 3-arylisoquinoline derivatives, including those based on 7,8-dimethoxyisoquinoline, to evaluate their antitumor activity. They found these compounds to exhibit a broad spectrum of antitumor activity against different human cancer cell lines, suggesting their potential role in cancer therapy(Cho, Yoo, Park, Chung, & Lee, 1997); (Cho, Park, Chung, & Lee, 1998).
Synthesis and Evaluation of Sigma-2-Receptor Ligands
Rowland et al. (2006) developed two high-affinity 76Br-labeled sigma2-receptor ligands, showcasing their potential as PET radiotracers for imaging solid tumors. This development is significant for the diagnosis and management of various types of cancer (Rowland, Tu, Xu, Ponde, Mach, & Welch, 2006).
Synthesis of Photolabile Protecting Groups
Fedoryak and Dore (2002) discussed the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, demonstrating its potential utility in biochemical and pharmaceutical research (Fedoryak & Dore, 2002).
Immunochemical Determination of Papaverine
Yan et al. (2005) developed an immunochemical method for the determination of papaverine, a benzylisoquinoline alkaloid, which could be crucial in pharmacological and toxicological studies (Yan, Mi, He, Guo, Zhao, & Chang, 2005).
Safety and Hazards
Properties
IUPAC Name |
7,8-dimethoxyisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJLSAKJANGFSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937027 | |
Record name | 7,8-Dimethoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16503-95-0 | |
Record name | Isoquinoline, 7,8-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-Dimethoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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